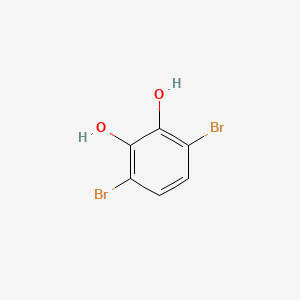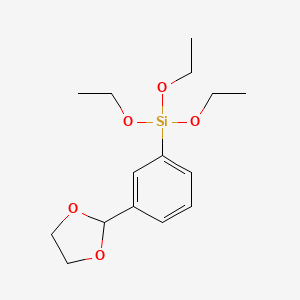
(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane: is an organosilicon compound that features a phenyl group substituted with a 1,3-dioxolane ring and three ethoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane typically involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Common catalysts used include platinum-based catalysts or other transition metal catalysts that facilitate the hydrosilylation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the dioxolane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the ethoxy groups or the dioxolane ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Alcohols, amines, acids, bases
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of siloxanes or silanes with different substituents
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of functionalized silanes and siloxanes.
- Employed in the preparation of hybrid organic-inorganic materials.
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Applied in the development of biocompatible coatings for medical devices.
Medicine:
- Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for use in diagnostic imaging as a contrast agent.
Industry:
- Used in the production of advanced materials with improved mechanical and thermal properties.
- Applied in the surface treatment of glass, ceramics, and metals to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane involves the interaction of its silane groups with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with surfaces, leading to enhanced adhesion and stability. The dioxolane ring provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Comparison with Similar Compounds
(3-(1,3-Dioxolan-2-yl)phenyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
(3-(1,3-Dioxolan-2-yl)phenyl)dimethylethoxysilane: Contains two methyl groups and one ethoxy group attached to the silicon atom.
(3-(1,3-Dioxolan-2-yl)phenyl)methyldiethoxysilane: Contains one methyl group and two ethoxy groups attached to the silicon atom.
Uniqueness:
- The presence of three ethoxy groups in (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane provides greater flexibility in terms of hydrolysis and condensation reactions compared to compounds with fewer ethoxy groups.
- The dioxolane ring offers unique reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5Si/c1-4-18-21(19-5-2,20-6-3)14-9-7-8-13(12-14)15-16-10-11-17-15/h7-9,12,15H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQFZZADCYULFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C2OCCO2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
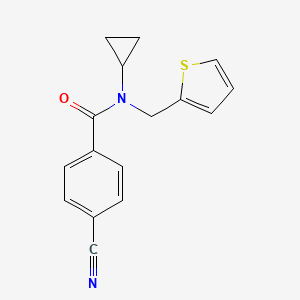
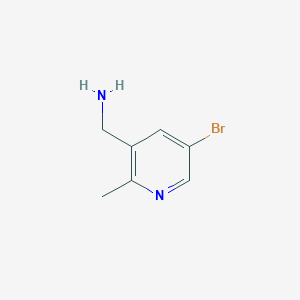

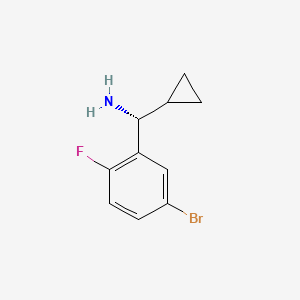


![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

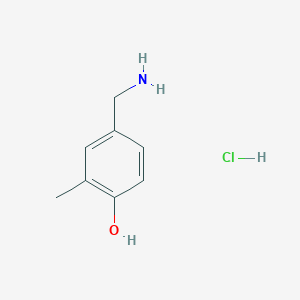


![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
